5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol

Lipophilicity Drug likeness Permeability

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol (CAS 1785629-71-1) is a bicyclic heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹. The compound features a fused imidazole–tetrahydropyridine core bearing a single hydroxyl substituent at the 7-position, which introduces a chiral center (one asymmetric atom) and confers a computed LogP of −0.43, indicating moderate aqueous compatibility relative to the non-hydroxylated parent scaffold.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1785629-71-1
Cat. No. B2852947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol
CAS1785629-71-1
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESC1CN2C=CN=C2CC1O
InChIInChI=1S/C7H10N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4,6,10H,1,3,5H2
InChIKeyHPDXVTVGQHLMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol (CAS 1785629-71-1): Core Physicochemical and Regulatory Identity for Procurement Decisions


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol (CAS 1785629-71-1) is a bicyclic heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class, with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹ . The compound features a fused imidazole–tetrahydropyridine core bearing a single hydroxyl substituent at the 7-position, which introduces a chiral center (one asymmetric atom) and confers a computed LogP of −0.43, indicating moderate aqueous compatibility relative to the non-hydroxylated parent scaffold . According to the ECHA Classification & Labelling Inventory, it is notified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335; respiratory tract); the harmonised GHS signal word is 'Warning' with pictogram GHS07 [1]. Commercial offerings typically specify purities of 95–98% with storage recommendations at 2–8 °C in sealed, dry conditions .

Why Generic Substitution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol Fails: Positional, Conformational, and Electronic Specificity


Although the THIP scaffold is shared across multiple in-class compounds, simple substitution among the unsubstituted parent (CAS 34167-66-3), positional hydroxyl isomers (6-ol, 7-ol, 8-ol), or the aromatic imidazo[1,2-a]pyridin-7-ol (CAS 896139-85-8) is scientifically unsound. The tetrahydroimidazo[1,2-a]pyridine core constitutes the pharmacophoric scaffold of GlcNAcstatins—picomolar O-GlcNAcase inhibitors—and of heparanase-1 inhibitors where the saturation state and substitution pattern critically govern target engagement [1][2]. The 7-hydroxyl group imparts a hydrogen-bond donor (HBD) count of 1, absent in the unsubstituted THIP (HBD = 0), directly altering ligand–protein interaction potential . The saturated pyridine ring (Fsp³ = 0.57) introduces conformational flexibility and a basicity shift (predicted pKₐ ≈ 7.75 for the THIP core vs. ~2.96 for the aromatic analog) that controls protonation state at physiological pH and influences solubility, permeability, and off-target profiles [3]. Furthermore, the chiral C7 center creates enantiomeric possibilities that are absent in the achiral unsubstituted scaffold, making the 7-ol a distinct starting point for asymmetric synthesis [4].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol Versus Closest Analogs


Lipophilicity (LogP) Differentiation Among Hydroxyl Positional Isomers of the THIP Scaffold

The 7-ol isomer (target compound) exhibits a computed LogP of −0.43, which is intermediate among the three monohydroxylated THIP positional isomers . The 6-ol isomer (CAS 1100750-16-0) is substantially more hydrophilic (LogP −0.96), while the 8-ol isomer (CAS 156817-68-4) is the most hydrophilic (LogP −1.06) . The unsubstituted THIP scaffold (CAS 34167-66-3) is lipophilic (LogP +1.22), and the aromatic imidazo[1,2-a]pyridin-7-ol (CAS 896139-85-8) is also lipophilic (LogP +1.25) [1][2]. This 1.65–1.68 log-unit difference between the target 7-ol and the unsubstituted/aromatic comparators corresponds to an approximately 45-fold difference in octanol–water partition coefficient, translating to meaningfully distinct aqueous solubility and passive membrane permeability profiles.

Lipophilicity Drug likeness Permeability Medicinal Chemistry

Hydrogen-Bond Donor Capacity as a Determinant of Target-Engagement Potential Versus the Unsubstituted THIP Scaffold

The target 7-ol compound possesses one hydrogen-bond donor (the C7–OH group), in contrast to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3), which has zero H-bond donors . The aromatic imidazo[1,2-a]pyridin-7-ol also has one HBD but lacks the conformational flexibility and altered basicity of the saturated ring system. In the context of the THIP-based O-GlcNAcase inhibitors, hydroxyl substituents at positions analogous to C7 are critical for establishing key hydrogen-bonding interactions with the enzyme active site; the gluco-configured tetrahydroimidazopyridine derivatives that bear multiple hydroxyl groups achieve Ki values as low as 5.9 μM with 28-fold selectivity over lysosomal β-hexosaminidase A [1]. The absence of a hydroxyl donor in the unsubstituted scaffold precludes these interactions.

Hydrogen bonding Ligand efficiency Fragment-based drug discovery Structure-based design

Saturation State (Tetrahydro vs. Aromatic): Impact on Basicity, Conformational Flexibility, and Photophysical Behavior

The saturated tetrahydropyridine ring in the target compound (Fsp³ = 0.57) confers a fundamentally different basicity, conformational profile, and photophysical behavior compared to the fully aromatic imidazo[1,2-a]pyridin-7-ol (CAS 896139-85-8; Fsp³ = 0) [1]. The predicted pKa of the THIP core nitrogen is 7.75 ± 0.20, meaning the saturated scaffold is predominantly protonated at physiological pH (7.4), whereas the aromatic analog (predicted pKa ≈ 2.96) remains neutral . In photophysical studies directly comparing imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, the two classes exhibited singlet oxygen quantum yields (ΦΔ) in the range of 0.01–0.10 in D₂O, but with distinct fluorescence decay kinetics: the aromatic derivatives showed mono-exponential decay while several tetrahydro derivatives exhibited bi-exponential decay (χ² ≈ 1.0 ± 0.1), indicating different excited-state relaxation pathways [2].

Basicity Conformation Photophysics Singlet oxygen Scaffold selection

Chirality at C7: Enantiomeric Forms and Asymmetric Synthetic Access Versus Achiral Comparators

The C7 position bearing the hydroxyl group is a stereogenic center, making 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol a chiral compound (one asymmetric atom) . In contrast, the unsubstituted THIP (CAS 34167-66-3) and the aromatic imidazo[1,2-a]pyridin-7-ol are achiral. This chirality is synthetically addressable: Schlepphorst et al. (2018) demonstrated that enantioselective hydrogenation of imidazo[1,2-a]pyridines using a Ru–NHC catalyst achieves enantiomeric ratios of up to 98:2 with complete regioselectivity and good to excellent yields, directly producing enantioenriched 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines [1]. Furthermore, the THIP skeleton has been developed into chiral bicyclic imidazole nucleophilic organocatalysts for direct enantioselective C-acylation [2]. The 7-ol compound, as a racemate or single enantiomer, thus serves as both a chiral building block for drug discovery and a precursor to chiral ligands and catalysts.

Chirality Enantioselective synthesis Asymmetric hydrogenation Organocatalysis

Regulatory Hazard Profile Versus Unsubstituted THIP: Implications for Laboratory Handling and Procurement Compliance

The ECHA C&L Inventory assigns 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol (EC 838-583-6) harmonised hazard classifications of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335; respiratory tract irritation), with the GHS07 pictogram and 'Warning' signal word [1]. Vendor safety data sheets additionally note hazard statements H302 (harmful if swallowed) and H320 (eye irritation) [2]. In contrast, the unsubstituted THIP (CAS 34167-66-3) is generally classified under a less severe hazard profile (typically only Warning, with fewer notified hazard categories) . The introduction of the hydroxyl group at C7 thus modestly elevates the irritancy profile, which has direct implications for laboratory handling protocols, personal protective equipment requirements, and institutional chemical hygiene plan compliance.

Safety GHS classification Regulatory compliance Laboratory handling

Differentiated Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol Based on Quantitative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting O-GlcNAcase and Glycosidase Enzymes

The THIP scaffold, specifically in its hydroxylated forms, is the core of GlcNAcstatin-class O-GlcNAcase inhibitors that achieve picomolar to nanomolar potency (Ki values ranging from 4.6 pM for GlcNAcstatin to 5.9 μM for simpler gluco-configured derivatives) with selectivity ratios of 28-fold to >100,000-fold over off-target hexosaminidases [1][2]. The target 7-ol compound, as a monohydroxylated THIP building block with one H-bond donor at the stereogenic C7 position, provides a minimalist chiral scaffold for fragment growing or structure-based elaboration toward selective glycosidase inhibitors. Its intermediate LogP (−0.43) and protonated state at physiological pH (predicted pKa ≈ 7.75) favor aqueous solubility while retaining sufficient lipophilicity for passive membrane permeability [3].

Synthesis of Enantioenriched THIP-Derived Chiral Ligands and Organocatalysts

The presence of a stereogenic center at C7 distinguishes the 7-ol compound from the achiral unsubstituted THIP scaffold and the planar aromatic imidazo[1,2-a]pyridin-7-ol. Enantioselective hydrogenation protocols (Ru–NHC catalysis) deliver tetrahydroimidazo[1,2-a]pyridines with enantiomeric ratios up to 98:2, and the THIP skeleton has been validated as a chiral bicyclic imidazole framework for nucleophilic organocatalysts in direct enantioselective C-acylation reactions [4][5]. The 7-ol compound, procured as a racemate or enantiomerically enriched form, serves as a precursor for chiral ligand synthesis in asymmetric catalysis programs.

Antiprotozoal and Anti-Infective Lead Optimization Requiring Saturated Heterocyclic Cores

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated potent in vitro antiprotozoal activity, with diamidine-functionalized analogs achieving IC₅₀ values of 7–38 nM against Trypanosoma brucei rhodesiense and 23–92 nM against Plasmodium falciparum [6]. The saturated THIP scaffold, as opposed to the aromatic imidazo[1,2-a]pyridine, contributes to aqueous solubility and singlet oxygen photosensitization capability (ΦΔ 0.01–0.10 in D₂O), which is relevant for photodynamic antimicrobial strategies [3]. The 7-ol compound's single hydroxyl group provides a synthetic handle for introducing diamidine or other pharmacophoric moieties while maintaining the beneficial physicochemical properties of the saturated core.

Heparanase-1 Inhibitor Development Leveraging Saturated Scaffold Basicity

Recent lead optimization campaigns at Taisho Pharmaceutical have identified tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives as potent and selective heparanase-1 (HPSE1) inhibitors, with structure-based design achieving >14-fold improvements in inhibitory activity through X-ray co-crystal-guided SAR [7]. The protonated state of the saturated THIP core at physiological pH (predicted pKa ≈ 7.75) is hypothesized to mimic the cationic character of heparan sulfate substrates, facilitating binding to the negatively charged HPSE1 active site . The 7-ol compound, with its hydroxyl handle for further functionalization at C7, offers a differentiated entry point for HPSE1 inhibitor SAR exploration compared to the unsubstituted scaffold.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.